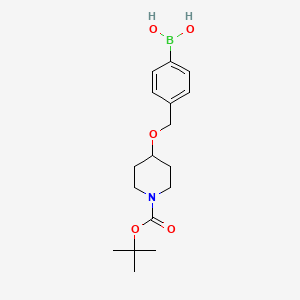

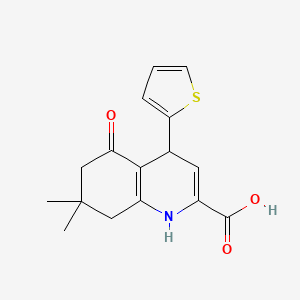

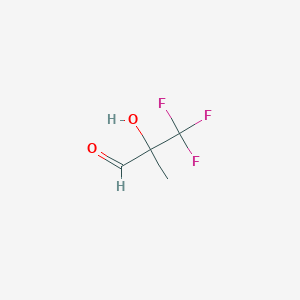

![molecular formula C14H13N5O2 B1456034 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid CAS No. 1365963-44-5](/img/structure/B1456034.png)

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid

Übersicht

Beschreibung

“3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid” is a compound that belongs to the pyrazolo[4,3-d]pyrimidine class . Pyrazolopyrimidine moiety is an important drug-like scaffold, which have shown a wide range of clinical applications .

Synthesis Analysis

The synthesis of this compound involves several steps. In one study, a series of pyrazolo[4,3-d]pyrimidine compounds were designed and synthesized . The synthesis process typically involves the reaction of different reagents under specific conditions .

Molecular Structure Analysis

The molecular structure of “3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid” is characterized by the presence of a pyrazolo[4,3-d]pyrimidine core . This core is a key feature of this class of compounds and is responsible for their biological activity .

Chemical Reactions Analysis

The chemical reactions involving “3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid” are complex and can involve several steps . These reactions are typically catalyzed by specific enzymes or catalysts .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid” are influenced by its molecular structure . For example, the presence of the pyrazolo[4,3-d]pyrimidine core can affect its solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can halt the proliferation of tumor cells. The pyrazolo[4,3-d]pyrimidine scaffold, in particular, has shown significant inhibitory activity against CDK2, leading to the induction of apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine possess antimicrobial properties . These compounds have been tested against various bacterial and fungal species, including Escherichia coli, Bacillus megaterium, and Aspergillus niger, showing good activity. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Antibacterial Applications

A series of pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and evaluated for their antibacterial activities . These compounds have been designed to target specific bacterial infections, providing a new avenue for antibiotic development, especially in an era where antibiotic resistance is a growing concern .

Anticancer Activity: HCT-116 and MCF-7 Cell Lines

Compounds with the pyrazolo[4,3-d]pyrimidine structure have been reported to exhibit moderate anticancer activity against certain cancer cell lines, such as HCT-116 and MCF-7 . These findings open up possibilities for the compound to be used in targeted cancer therapies, particularly for cancers that are responsive to this class of molecules .

Enzymatic Inhibitory Activity

The enzymatic inhibitory activity of this compound extends beyond CDK2. It has been shown to inhibit other enzymes involved in cancer cell proliferation and survival. This broadens its potential application in cancer treatment, allowing for a multi-targeted approach .

Molecular Modeling Investigations

The compound’s structure makes it suitable for molecular modeling studies to understand its interaction with various biological targets. This can lead to the design of more potent derivatives with improved pharmacological profiles .

Synthesis of Heterocyclic Compounds

Pyrazolo[4,3-d]pyrimidine derivatives are valuable intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds are crucial in the pharmaceutical industry for the development of drugs with diverse therapeutic effects .

Dual Activity Against Cell Lines and Enzymes

Some derivatives have shown dual activity, being effective against both cancer cell lines and enzymatic targets. This dual functionality is highly desirable in drug development as it can lead to more efficient treatments with potentially fewer side effects .

Zukünftige Richtungen

The future research directions for “3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid” and related compounds could involve further exploration of their biological activity and potential therapeutic applications . For example, these compounds could be investigated for their potential as therapeutic agents for acute lung injury .

Wirkmechanismus

Target of Action

The primary target of the compound 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

The compound 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the enzymatic activity of CDK2, thereby interfering with the normal progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 by 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the cells from dividing and proliferating .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties . The compound’s degree of lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

The result of the action of 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid is the significant inhibition of cell growth . It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .

Eigenschaften

IUPAC Name |

3-[(2,3-dimethylpyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-8-11-12(18-19(8)2)13(16-7-15-11)17-10-5-3-4-9(6-10)14(20)21/h3-7H,1-2H3,(H,20,21)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQLPICXTCBHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

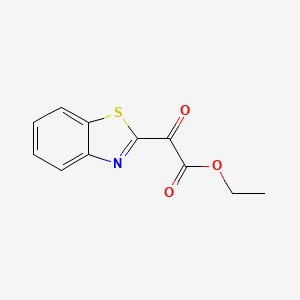

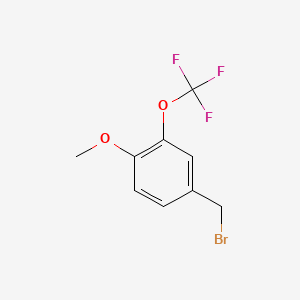

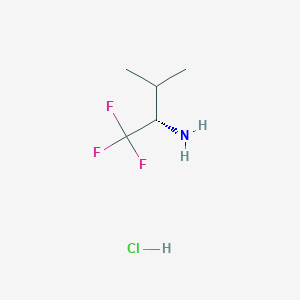

![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)

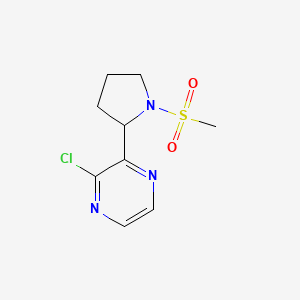

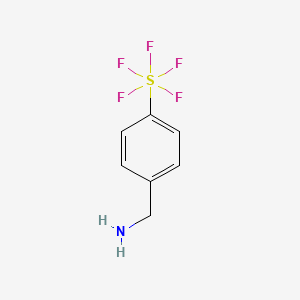

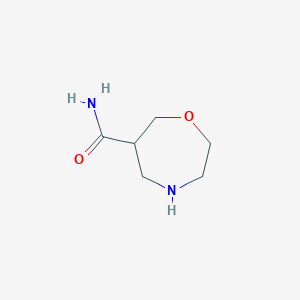

![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)